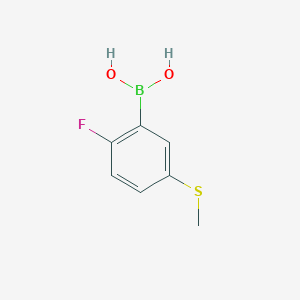

2-Fluoro-5-(methylthio)phenylboronic acid

Description

Properties

IUPAC Name |

(2-fluoro-5-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHKXDKHYUZUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238030 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-51-2 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure properties of 2-Fluoro-5-(methylthio)phenylboronic acid

Technical Monograph: 2-Fluoro-5-(methylthio)phenylboronic Acid

Executive Summary

2-Fluoro-5-(methylthio)phenylboronic acid (CAS: 2121512-51-2) is a specialized organoboron building block critical for medicinal chemistry and materials science. Its structural uniqueness lies in the synergistic placement of an ortho-fluorine atom and a meta-methylthio group relative to the boronic acid moiety. This configuration offers a dual-modality platform: the fluorine atom modulates the electronic environment and metabolic stability (bioisosterism), while the methylthio group serves as a latent functional handle, readily oxidizable to sulfoxides or sulfones post-coupling.

This guide provides an in-depth analysis of its physicochemical properties, synthetic challenges (specifically protodeboronation), and optimized protocols for its deployment in Suzuki-Miyaura cross-coupling reactions.

Structural Anatomy & Electronic Properties

The reactivity of this molecule is dictated by the interplay between the boronic acid, the fluorine substituent, and the methylthio group.

Electronic Push-Pull Dynamics

-

Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I) on the ipso-carbon. While this typically deactivates the ring toward electrophilic aromatic substitution, in the context of boronic acids, it increases the Lewis acidity of the boron center. This facilitates the formation of the boronate "ate" complex (the active transmetallation species) but simultaneously increases the susceptibility to protodeboronation under basic conditions.

-

Meta-Methylthio Group: The methylthio (-SMe) group at the 5-position acts as a weak electron donor (+R). Its position meta to the boron center means its resonance effects are not directly conjugated to the C-B bond, preserving the Lewis acidity required for transmetallation.

Physicochemical Data Table

| Property | Value / Description | Note |

| Chemical Name | 2-Fluoro-5-(methylthio)phenylboronic acid | |

| CAS Number | 2121512-51-2 | Free Acid |

| CAS (Pinacol Ester) | 2121512-06-7 | Common derivative |

| Molecular Formula | C₇H₈BFO₂S | |

| Molecular Weight | 186.01 g/mol | |

| pKa (Boronic Acid) | ~7.8 - 8.2 (Estimated) | Lower than PhB(OH)₂ due to o-F |

| Solubility | MeOH, EtOH, DMSO, DMF | Poor in non-polar solvents |

| Stability | Hygroscopic; prone to anhydride formation | Store at 2-8°C under Argon |

Synthetic Utility & Critical Handling

The Protodeboronation Challenge

The most significant risk when using 2-fluoro-substituted boronic acids is protodeboronation (cleavage of the C-B bond by water/proton sources). The ortho-fluorine atom stabilizes the transition state for ipso-protonation, particularly in the presence of strong bases or at elevated temperatures.

-

Mechanism: Base-catalyzed formation of the boronate anion followed by protonolysis.

-

Mitigation Strategy: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions where possible.

The "Order of Operations" Rule

The methylthio group is susceptible to oxidation. Standard oxidants (H₂O₂/NaOH) used in some boronic acid workups (to produce phenols) will oxidize the sulfide to a sulfoxide or sulfone.

-

Rule: If the target is the biaryl sulfide, perform the Suzuki coupling first .

-

Rule: If the target is the biaryl sulfone, couple first, then oxidize the product. Oxidizing the boronic acid starting material directly is risky due to the instability of the C-B bond under oxidative conditions.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic influences and the competing pathways (Coupling vs. Degradation).

Figure 1: Electronic reactivity map highlighting the dual role of the ortho-fluorine substituent.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple 2-Fluoro-5-(methylthio)phenylboronic acid with an aryl bromide (Ar-Br) while minimizing protodeboronation.

Reagents:

-

Boronic Acid (1.2 equiv)[1]

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₃PO₄ (3.0 equiv) - Chosen for mildness compared to carbonates.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step:

-

Inerting: Charge a reaction vial with the aryl bromide, boronic acid, Pd catalyst, and K₃PO₄ base. Seal and purge with Argon for 5 minutes.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 80°C. Note: Do not exceed 90°C to prevent deboronation.

-

Checkpoint 1 (TLC/LCMS @ 1 hour):

-

Observation: Disappearance of Ar-Br.

-

Validation: Check for the mass of the product (M+H). If the mass of the deboronated arene (Ar-H) is dominant, lower temperature to 60°C and switch solvent to anhydrous THF.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective S-Oxidation (Post-Coupling)

Objective: Convert the methylthio group to a sulfone (-SO₂Me) without affecting other sensitive groups.

Reagents:

-

Biaryl Sulfide (1.0 equiv)

-

mCPBA (meta-Chloroperoxybenzoic acid) (2.2 equiv for sulfone)

-

Solvent: DCM (Dichloromethane)

Step-by-Step:

-

Dissolution: Dissolve the biaryl sulfide in DCM at 0°C (ice bath).

-

Addition: Add mCPBA portion-wise over 10 minutes.

-

Checkpoint 2 (TLC @ 30 min):

-

Observation: The sulfide spot should disappear. An intermediate sulfoxide spot may appear and then convert to the more polar sulfone.

-

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess peroxide. Crucial to prevent explosion hazards during concentration.

-

Workup: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

Workflow Visualization

Figure 2: Strategic workflow for handling thio-substituted boronic acids.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Suzuki Coupling mechanisms).

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. [Link]

-

PubChem Database. (2023). Compound Summary for CAS 2121512-51-2.[2] [Link]

Sources

Strategic Utilization of 2-Fluoro-5-(methylthio)phenylboronic Acid in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-5-(methylthio)phenylboronic acid represents a high-value building block, particularly for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization.[1] Its structural uniqueness lies in the orthogonal functionalization: the ortho-fluorine atom provides metabolic stability and conformational bias, while the meta-methylthio group serves as a versatile handle for electronic tuning or subsequent oxidation to sulfoxides/sulfones.[1]

This technical guide moves beyond basic catalog data to provide a rigorous framework for the handling, synthesis, and validation of this compound, designed for the operational scientist.

Part 1: Critical Physicochemical Identity[1]

Accurate stoichiometry is the bedrock of reproducible catalysis. Researchers must account for the specific molecular weight of the monomeric acid, while remaining vigilant regarding the spontaneous formation of boroxine anhydrides which can alter effective mass.

Core Data Table[1][2]

| Parameter | Specification |

| Chemical Name | 2-Fluoro-5-(methylthio)phenylboronic acid |

| CAS Registry Number | 2121512-51-2 |

| Molecular Formula | C₇H₈BFO₂S |

| Molecular Weight | 186.01 g/mol |

| SMILES | OB(O)C1=C(F)C=CC(SC)=C1 |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar hydrocarbons.[1][2] |

Scientist’s Insight: The Boroxine Equilibrium

Boronic acids are rarely 100% monomeric species on the shelf. They exist in a dynamic equilibrium with their trimeric anhydride form (boroxine), driven by ambient humidity and storage temperature.[1]

-

Impact: If your bottle contains significant boroxine, weighing based on the monomer MW (186.01) will result in an excess of boron equivalents in your reaction.[1]

-

Mitigation: For strictly stoichiometric reactions, verify the monomer/boroxine ratio via ¹H NMR (D₂O exchange) or simply use a slight excess (1.1–1.2 equiv) in cross-couplings to buffer against this variability.

Figure 1: The reversible dehydration of arylboronic acids.[1] In solution (especially aqueous base), the equilibrium shifts back to the monomeric active species.[1]

Part 2: Synthetic Framework (Suzuki-Miyaura Coupling)[1][2]

The primary utility of this compound is in Palladium-catalyzed C-C bond formation.[1] However, the methylthio (-SMe) group presents a specific challenge: sulfur is a soft Lewis base that can coordinate to soft Pd(II) species, potentially poisoning the catalyst or reducing turnover frequency (TOF).[1]

Optimized Protocol: Thioether-Tolerant Coupling

To mitigate sulfur coordination, we utilize a phosphine ligand with high steric bulk or strong donation to outcompete the thioether.[1]

Reagents:

-

Substrate: Aryl Halide (Ar-Br or Ar-Cl) [1.0 equiv][1]

-

Boronic Acid: 2-Fluoro-5-(methylthio)phenylboronic acid [1.2 equiv][1]

-

Catalyst: Pd(dppf)Cl₂[1][3]·DCM [3–5 mol%] (Robust against poisoning)[1]

-

Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Charge: Add Aryl Halide, Boronic Acid, and Base to the reaction vial.

-

Degas: This is critical. Sulfur compounds are prone to oxidation to sulfoxides (S=O) under aerobic conditions at high temperatures.[1] Sparge solvent with N₂ or Ar for 15 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM under positive inert gas pressure.[1]

-

Reaction: Seal and heat to 80–90 °C. Monitor via LCMS.

-

Note: If conversion stalls, do not add more heat. Add a "booster" shot of catalyst (1 mol%) and ensure the pH remains alkaline (>9).[1]

-

-

Workup: Dilute with EtOAc, wash with water.[4]

-

Scavenging: If residual Pd is an issue, use a thiourea-based scavenger, but be aware the product's thioether may compete for binding.[1]

-

Figure 2: Operational workflow for coupling thioether-containing boronic acids, emphasizing oxygen exclusion.

Part 3: Analytical Validation (Self-Validating Systems)[1]

Verifying the identity of 2-Fluoro-5-(methylthio)phenylboronic acid requires specific attention to the splitting patterns caused by the fluorine atom and the distinct methylthio singlet.[1]

¹H NMR Interpretation (DMSO-d₆)

-

Boronic Hydroxyls: Broad singlet around δ 8.0–8.5 ppm (2H).[1] Note: This signal disappears upon D₂O shake.

-

Methylthio (-SMe): Sharp singlet, typically δ 2.4–2.5 ppm (3H).[1]

-

Aromatic Region:

LCMS & Purity

-

Ionization: Boronic acids often ionize poorly in ESI+.[1] They may appear as the boronate ester of the solvent (e.g., [M+MeOH-H₂O+H]⁺ in methanol).[1]

-

Artifacts: In LCMS using acidic mobile phases (Formic acid), you may observe protodeboronation (loss of B(OH)₂ replaced by H).[1] If you see a mass corresponding to 3-fluorothioanisole (MW ≈ 142), your column temperature or acidity may be too high.[1]

Part 4: Strategic Applications in SAR

The 2-Fluoro-5-(methylthio) motif is not random; it is a calculated medicinal chemistry design element:

-

Metabolic Blocking: The fluorine at the 2-position blocks metabolic hydroxylation at a typically labile site on the phenyl ring.[1]

-

Electronic Tuning: The fluorine is electron-withdrawing (inductive), while the methylthio group is electron-donating (resonance).[1] This "push-pull" system fine-tunes the pKa of adjacent functional groups.[1]

-

Late-Stage Diversification: The -SMe group is a "pro-moiety."[1] Post-coupling, it can be selectively oxidized:

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457-2483.[1] [Link]

-

Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds in Transition Metal-Catalyzed Coupling Reactions.[1] Angewandte Chemie International Edition, 42(17), 1874-1876.[1] (Context on thioether tolerance in catalysis).

-

PubChem. (2024).[1][2] Compound Summary for CID 53216369 (Isomer Reference).[1] National Library of Medicine.[1] [Link][1]

Literature review on 2-Fluoro-5-(methylthio)phenylboronic acid derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-Fluoro-5-(methylthio)phenylboronic acid (CAS: 1218790-65-8) , a high-value scaffold in modern drug discovery.[1] This moiety is uniquely positioned at the intersection of two critical medicinal chemistry tactics: fluorine bioisosterism (for metabolic stability and lipophilicity) and sulfur functionalization (offering a gateway to sulfoxides and sulfones).[1]

The 2-fluoro-5-(methylthio)phenyl fragment appears in patent literature for GPR6 modulators (CNS disorders) and Nav1.8 inhibitors (pain management), validating its utility in generating bioactive clinical candidates.[1] This guide details the synthesis, handling, and cross-coupling protocols required to deploy this scaffold effectively, with a specific focus on mitigating sulfur-mediated catalyst poisoning.

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 2-Fluoro-5-(methylthio)phenylboronic acid |

| CAS Number | 1218790-65-8 |

| Molecular Formula | |

| Molecular Weight | 186.02 g/mol |

| Key Functionalities | Boronic Acid (C-C bond formation), Aryl Fluoride (Metabolic block), Thioether (Oxidation precursor) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water.[1][2][3] |

| Stability | Prone to protodeboronation under strong acidic conditions; Thioether sensitive to air oxidation over long periods. |

Structural Significance

-

2-Fluoro Position: Ortho-fluorine substitution protects the boronic acid (and subsequent biaryl bond) from metabolic cleavage while modulating the dihedral angle of the final biaryl system.[1]

-

5-Methylthio Position: This group is a "masked" sulfone.[1] The thioether (

) is electron-donating and lipophilic (

Synthesis & Preparation Protocols

While the boronic acid is commercially available, in-house synthesis from the bromide precursor ensures freshness and scalability.

Protocol A: Lithium-Halogen Exchange (Self-Validating)

-

Precursor: 1-Bromo-2-fluoro-5-(methylthio)benzene.[1]

-

Objective: Generate the boronic acid without oxidizing the sulfur.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Add 1-Bromo-2-fluoro-5-(methylthio)benzene (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Unstable lithiated intermediates require strict temperature control.

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes.

-

Validation: The solution typically turns light yellow. Stir for 45 minutes at -78°C.

-

-

Boron Capture: Add Triisopropyl borate (1.2 eq) dropwise.[1]

-

Causality: Triisopropyl borate is preferred over trimethyl borate to reduce the risk of multiple additions (formation of boronate anions).[1]

-

-

Warming: Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 2N HCl (to pH 3). Stir for 30 minutes.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

.[4] -

Purification: Recrystallize from Hexane/Acetone or use flash chromatography (

, Hexane:EtOAc gradient).

Core Application: Suzuki-Miyaura Coupling[1]

The Challenge: Sulfur Poisoning

The thioether moiety (

The Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that bind Pd more tightly than the sulfur atom.[1]

Protocol B: Sulfur-Tolerant Cross-Coupling

| Component | Recommendation | Rationale |

| Catalyst | Ferrocenyl ligand resists displacement by sulfur.[1] | |

| Alternative | SPhos creates a sterically hindered active species, preventing S-coordination.[1] | |

| Base | Anhydrous mild bases prevent protodeboronation of the fluorinated ring. | |

| Solvent | Dioxane/Water (4:[1]1) | Aqueous component promotes the transmetalation step.[1] |

Experimental Procedure:

-

Charge a reaction vial with Aryl Halide (1.0 eq), 2-Fluoro-5-(methylthio)phenylboronic acid (1.2 eq), and

(3.0 eq). -

Add

(5 mol%).[1] -

Evacuate and backfill with Argon (3 cycles).[1]

-

Add degassed 1,4-Dioxane/Water (4:1) .

-

Heat to 90°C for 4-16 hours.

-

Workup: Filter through Celite to remove Pd residues (critical to prevent sulfur-Pd complexes from contaminating the product).

Functional Group Interconversion (FGI): The Sulfone Switch

In many drug discovery programs (e.g., Nav1.8 inhibitors), the target is the sulfone (

Protocol C: Selective Oxidation to Sulfone

-

Dissolve the Suzuki coupling product (containing the -SMe group) in MeOH/Water.[1]

-

Add Oxone (2.5 eq) at 0°C.

-

Stir at RT for 2-4 hours.

-

Monitoring: TLC/LCMS will show the sequential formation of Sulfoxide (

) followed by Sulfone ( -

Quench: Saturated aqueous

.

Visualization of Workflows

Figure 1: Synthesis and Application Pathway

This diagram illustrates the conversion of the bromide precursor to the boronic acid, followed by cross-coupling and oxidation to the bioactive sulfone.

Caption: Step-wise synthesis from bromide precursor to sulfone bioactive target via boronic acid intermediate.[1][3][5][6]

Figure 2: Catalyst Decision Matrix for Sulfur-Containing Boronic Acids

A logic flow for selecting the correct catalytic system to avoid sulfur poisoning.

Caption: Decision matrix for selecting Palladium catalysts to mitigate sulfur poisoning risks.

Case Study: GPR6 Modulators

Context: Patent WO2014028479A1 describes the synthesis of GPR6 modulators for treating CNS disorders. A key intermediate is (2-fluoro-5-(methylthio)phenyl)(piperidin-4-yl)methanone .[1]

Workflow Analysis:

-

Fragment Assembly: The 2-fluoro-5-(methylthio)phenyl moiety is introduced to establish the core pharmacophore.[1]

-

Strategic Choice: The use of the methylthio group rather than the methylsulfonyl group during the initial assembly suggests that the high polarity of the sulfone might interfere with the coupling or purification steps, or that the thioether provides necessary solubility.

-

Outcome: This validates the scaffold as a robust building block that survives multi-step synthesis (including amide coupling and deprotection steps) before potential final oxidation.[1]

References

-

Sunovion Pharmaceuticals Inc. WO2014028479A1: Quinoxaline derivatives as GPR6 modulators. Google Patents.[1]

-

Lieber Institute Inc. WO2020014246A1: Pyridine carboxamide compounds for inhibiting Nav1.8.[1] Google Patents.[1]

-

Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene (Precursor Synthesis). Org.[7] Synth. 1973, 53, 1802. [Link][1]

Sources

- 1. US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]

- 2. EP3789027A1 - Bosutinib, sunitinib, tivozanib, imatinib, nilotinib, rebastinib or bafetinib for preventing and/or treating amyotrophic lateral sclerosis - Google Patents [patents.google.com]

- 3. WO2020014246A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid | 874289-40-4 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Physical properties and melting point of 2-Fluoro-5-(methylthio)phenylboronic acid

The following is an in-depth technical guide regarding the physical properties, characterization, and application of 2-Fluoro-5-(methylthio)phenylboronic acid .

Executive Summary

2-Fluoro-5-(methylthio)phenylboronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the boronic acid moiety facilitates Suzuki-Miyaura cross-coupling, the fluorine atom provides metabolic stability and modulation of pKa, and the methylthio group serves as a versatile handle for oxidation (to sulfoxides/sulfones) or bioisosteric replacement.

This guide addresses the physicochemical profile of the compound, with a specific focus on the technical challenges associated with its melting point determination—a parameter often confounded by the dehydration of boronic acids into boroxines.

Physicochemical Specifications

The following data consolidates predicted and experimental values. Due to the propensity of boronic acids to dehydrate, the melting point is often observed as a range or a decomposition event.

| Property | Specification | Notes |

| Chemical Name | 2-Fluoro-5-(methylthio)phenylboronic acid | |

| CAS Number | 2121512-51-2 | Primary identifier for the free acid.[1] |

| Molecular Formula | C₇H₈BFO₂S | |

| Molecular Weight | 186.01 g/mol | |

| Appearance | White to off-white powder | May yellow upon oxidation of sulfur.[1] |

| Melting Point | Undefined / Decomposes | Typically exhibits dehydration endotherms prior to true melting. See Section 3. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water; hydrolyzes in aqueous base. |

| pKa (Predicted) | ~8.5 - 9.0 | Boronic acid ionization.[1] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon. |

Critical Note on CAS: Users may encounter CAS 1218790-65-8 in some databases; however, this often refers to the isomer 5-Fluoro-2-(methylthio)phenylboronic acid.[1] Verification by 1H-NMR is mandatory before use in synthesis.[1]

Characterization Protocols: The Melting Point Challenge

The Dehydration Artifact

Unlike standard organic solids, arylboronic acids do not exhibit a simple solid-to-liquid phase transition.[1] Upon heating, they undergo a dehydration reaction to form cyclic trimeric anhydrides (boroxines) before the true melting point of the anhydride is reached.

Reaction:

Consequently, a standard capillary melting point test often yields a "softening" range followed by resolidification and a second melting event.

Protocol: Differential Scanning Calorimetry (DSC)

To accurately characterize this material, we utilize DSC rather than simple capillary apparatus.

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–5 mg of 2-Fluoro-5-(methylthio)phenylboronic acid into a Tzero aluminum pan.

-

Sealing: Hermetically seal the pan to suppress water loss, or use a pinhole lid to allow dehydration (depending on whether the goal is to measure the acid or the anhydride formation). Recommendation: Hermetic seal to observe the acid melt.

-

Ramp: Heat from 40°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

Protocol: HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Note: Boronic acids can streak on silica; reverse phase is preferred.

Synthetic Utility & Handling[4]

Suzuki-Miyaura Coupling Workflow

The primary application of this compound is the introduction of the 2-fluoro-5-(methylthio)phenyl motif.[1][4] The fluorine atom at the ortho position can sterically hinder the transmetalation step, requiring specialized phosphine ligands (e.g., SPhos or XPhos) to accelerate the reaction.

Figure 1: Catalytic cycle for Suzuki-Miyaura coupling emphasizing the activation of the boronic acid.

Stability and Storage (The Boroxine Equilibrium)

Boronic acids are equilibrium mixtures. Under dry conditions or vacuum, the equilibrium shifts right (anhydride). Under humid conditions, it shifts left (free acid).

Figure 2: The reversible dehydration of boronic acids.[1] For accurate stoichiometry, assume commercial samples contain varying amounts of boroxine.

Handling Recommendation: Always calculate stoichiometry based on the assumption of partial dehydration, or "re-hydrate" the sample by dissolving in the aqueous base solution before adding the catalyst in Suzuki couplings.

Safety & Compliance (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[5]

-

Eye Irritation: Category 2A (H319)[6]

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid inhaling dust, which is a potent respiratory irritant.

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.

References

-

PubChem. (2024).[3][7] Compound Summary: Fluorophenylboronic Acid Derivatives. Retrieved from [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine equilibrium mechanics).

Sources

- 1. 产品目录 Page 744. | Boroncore [boroncore.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-(4-ヒドロキシフェニル)-2-ブタノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 硼酸酯 | 产品目录 Page 14. | Boroncore [boroncore.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Modulation of Phenylboronic Acids: Fluorine vs. Methylthio Substituents

Executive Summary

In medicinal chemistry and materials science, the electronic tuning of phenylboronic acids (PBAs) is a critical lever for optimizing reactivity (Suzuki-Miyaura coupling) and physicochemical properties (pKa, solubility, binding affinity). This guide provides a comparative analysis of two distinct substituent classes: the Fluorine (-F) group (high electronegativity, hard Lewis base) and the Methylthio (-SMe) group (high polarizability, soft Lewis base).

Key Takeaway: While Fluorine enhances the Lewis acidity of the boron center—accelerating transmetallation but increasing protodeboronation risk—the Methylthio group acts as a "soft" electronic modulator that minimally impacts pKa but poses significant catalytic challenges via Palladium poisoning.

Theoretical Framework: Electronic Vectors

To predict the behavior of substituted PBAs, we must deconstruct the electronic contributions into Inductive (

Hammett Parameters ( )

The Hammett equation (

| Substituent | Position | Electronic Character | |||

| -H | - | 0.00 | 0.00 | 0.00 | Reference |

| -F | para | 0.06 | 0.52 | -0.34 | Net Weak EWG |

| -F | meta | 0.34 | 0.52 | N/A | Strong EWG |

| -SMe | para | 0.00 | 0.23 | -0.20 | Net Neutral |

| -SMe | meta | 0.15 | 0.23 | N/A | Weak EWG |

Data derived from Hansch et al. and standard physical organic chemistry tables.

Mechanistic Visualization

The diagram below illustrates the opposing vectors of induction and resonance. Note how Fluorine's strong induction (

Figure 1: Comparative electronic vectors of Fluorine vs. Methylthio substituents on the phenyl ring.

Physicochemical Impact[2][3][4][5]

Acidity (pKa) and Lewis Acidity

The pKa of a boronic acid refers to the ionization of the tetrahedral boronate complex (

-

Fluorine Effect: The strong inductive withdrawal pulls electron density from the aromatic ring, making the Boron center more Lewis acidic. It more readily accepts a hydroxide ion.

-

Result: pKa drops from 8.8 (Ph) to ~8.1 (4-F-Ph).

-

Implication: Transmetallation can occur at lower pH, but hydrolytic instability increases.

-

-

Methylthio Effect: The SMe group is "chameleon-like." In the para position, its resonance donation balances its mild inductive withdrawal.

-

Result: pKa remains close to 8.8.

-

Implication: Standard basic conditions are required for activation.

-

Solubility and Lipophilicity (LogP)

-

Fluorine: Often lowers LogP due to polarity, but can increase metabolic stability by blocking oxidative sites (e.g., P450 oxidation).

-

Methylthio: Significantly increases lipophilicity (Sulfur is lipophilic). However, the sulfide is prone to oxidation to sulfoxide (

) or sulfone (

Synthetic Reactivity: The Suzuki-Miyaura Coupling[2][6][7][8]

The choice of substituent dictates the failure modes of the coupling reaction.

The Fluorine Challenge: Protodeboronation

Electron-deficient boronic acids (like 2,6-difluorophenylboronic acid) are notorious for protodeboronation —the cleavage of the C-B bond by water/base before coupling occurs.

-

Mechanism: The electron-poor ring stabilizes the ipso-protonation transition state.

-

Mitigation: Use anhydrous conditions or mild bases (e.g.,

instead of

The Methylthio Challenge: Catalyst Poisoning

Sulfur is a potent coordinator to soft metals like Palladium. The -SMe group can displace phosphine ligands, forming unreactive Pd-S complexes.

-

Mechanism: Competitive binding to

or -

Mitigation: Use ligands with higher binding affinity than the sulfide (e.g., biaryl phosphines like SPhos or XPhos , or N-Heterocyclic Carbenes).

Reactivity Workflow Diagram

Figure 2: Divergent optimization strategies for F- and SMe-substituted boronic acids.

Experimental Protocols

Protocol A: Determination of Boronic Acid pKa (Titration)

Validates the electronic impact of the substituent.

-

Preparation: Dissolve 0.05 mmol of the boronic acid in 30 mL of a 1:1 mixture of Methanol:Water (ionic strength adjusted to 0.1 M with KCl).

-

Note: Methanol is required for solubility, especially for SMe derivatives.

-

-

Titrant: Standardized 0.01 M KOH (carbonate-free).

-

Measurement: Perform potentiometric titration under

atmosphere at 25°C. -

Calculation: Plot pH vs. Volume. The half-equivalence point represents the apparent pKa (

). Correct for the mixed solvent dielectric constant using the Yasuda-Shedlovsky extrapolation if absolute aqueous pKa is needed.

Protocol B: Optimized Suzuki Coupling for Labile Substrates

For Fluorinated Substrates (Protodeboronation prone):

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(2.0 equiv, anhydrous) -

Solvent: Toluene (anhydrous)

-

Temp: 80°C (Avoid reflux to minimize hydrolysis).

For Methylthio Substrates (Catalyst Poisoning prone):

-

Catalyst:

(1 mol%) + XPhos (2.5 mol%)-

Reasoning: XPhos is bulky and electron-rich, preventing Sulfur from displacing it on the Pd center.

-

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

-

Note: Water is less dangerous here as SMe substrates are hydrolytically stable.

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Fernández-González, M. A., et al. (2022). Evaluation of Lewis Acidity of Organoboronic Acids. Molecules, 27(1), 123. Link

Technical Guide: pKa Modulation of Fluorinated Thioether Phenylboronic Acids

Executive Summary

The "Goldilocks" Zone of Boronic Acid Acidity

In medicinal chemistry and chemical biology, phenylboronic acids (PBAs) function as reversible covalent grippers for 1,2-diols (sugars, catechols) and as warheads for serine protease inhibition. However, the efficacy of these interactions is strictly governed by the Lewis acidity of the boron center. Unsubstituted PBA has a pKa of ~8.8, rendering it mostly neutral—and thus inactive for strong diol binding—at physiological pH (7.4).

To engineer high-affinity sensors or drugs active in blood plasma or cytosol, the pKa must be lowered to the 7.0–7.5 range. This guide details the fluorinated thioether strategy: a rational design approach that combines the inductive electron-withdrawal of fluorine with the versatile electronic switching of sulfur. This combination allows for precise pKa tuning while providing a "thio-handle" for bioconjugation to gold nanoparticles or protein cysteine residues.

Part 1: The Physicochemical Landscape

The Ionization Equilibrium

The biological activity of PBAs correlates with the concentration of the anionic tetrahedral boronate species, not the neutral trigonal form. The ionization constant (

Key Insight: Electron-withdrawing groups (EWGs) stabilize the anionic form, shifting the equilibrium to the right and lowering the pKa.

The Fluorine Effect (Inductive Tuning)

Fluorine is the most electronegative element, exerting a strong inductive effect (

-

Para-Fluorine: Lowers pKa slightly (from 8.8 to ~8.1).

-

Ortho-Fluorine: Exerts a dramatic effect due to proximity, lowering pKa to ~7.6. This is often attributed to a combination of inductive withdrawal and a weak

interaction that stabilizes the empty p-orbital, though the inductive effect is dominant in aqueous media.

The Thioether Switch (Resonance vs. Induction)

The thioether group (

-

Sulfide (

): Weakly electron-donating by resonance ( -

Sulfone (

): Strongly electron-withdrawing. Oxidizing the thioether to a sulfone can drop the pKa by an additional 0.5–1.0 unit.

Part 2: Quantitative Data & Structure-Activity Relationships[1]

The following table synthesizes experimental and calculated pKa values for fluorinated and thioether-substituted PBAs. Note the synergistic effect of combining ortho-fluorine with para-sulfur substituents.

Table 1: pKa Values of Substituted Phenylboronic Acids

| Compound Structure | Substituents | Electronic Effect | pKa (Approx) | Physiological Relevance |

| Ph-B(OH)₂ | None | Reference | 8.8 | Low (Mostly neutral at pH 7.4) |

| 4-F-Ph-B(OH)₂ | para-Fluoro | Weak Inductive (-I) | 8.1 | Low |

| 2-F-Ph-B(OH)₂ | ortho-Fluoro | Strong Inductive (-I) | 7.6 | High (Ideal for cytosolic sensing) |

| 4-(MeS)-Ph-B(OH)₂ | para-Thiomethyl | Weak Resonance (+R) | ~9.0 | Low (Good for conjugation, bad for binding) |

| 2-F-4-(MeS)-Ph-B(OH)₂ | ortho-F, para-SMe | Mixed (-I / +R) | 7.8 | High (Balanced binding & conjugation) |

| 2-F-4-(MeSO₂)-Ph-B(OH)₂ | ortho-F, para-SO₂Me | Dual Withdrawing (-I / -I) | 6.5 | Very High (Strong binding at pH 7.4) |

Data Interpretation: The 2-fluoro-4-(methylthio)phenylboronic acid derivative (pKa ~7.8) represents a versatile scaffold.[1] It is sufficiently acidic to bind sugars at pH 7.4, yet the sulfur atom remains available for Au-surface attachment or maleimide coupling. If stronger binding is required, the sulfur can be oxidized to the sulfone, dropping the pKa to ~6.5.

Part 3: Visualization of Mechanisms

Ionization & Binding Pathway

The following diagram illustrates the equilibrium shift driven by Fluorine (F) and the subsequent diol binding (Sugar Sensing).

Figure 1: The ionization equilibrium of phenylboronic acids. Fluorination stabilizes the central anionic species, facilitating the transition from sp2 to sp3 hybridization, which is the reactive state for diol binding.

Part 4: Experimental Protocols

Synthesis of 2-Fluoro-4-(methylthio)phenylboronic Acid

Rationale: Direct electrophilic fluorination of boronic acids is difficult. The most robust route is Lithium-Halogen exchange on the brominated precursor.

Reagents:

-

4-Bromo-3-fluorothioanisole (Precursor)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate (B(OiPr)3)

-

Anhydrous THF and Toluene

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 4-Bromo-3-fluorothioanisole (1.0 eq) and dissolve in anhydrous THF/Toluene (1:4 ratio). Note: Toluene helps solubilize the lithiated intermediate.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. The solution may turn yellow/orange. Stir at -78°C for 1 hour.

-

QC Check: Take a small aliquot, quench with D2O, and check by GC-MS. You should see the deuterated debrominated product.

-

-

Boronation: Add Triisopropyl borate (1.5 eq) in one portion.

-

Warming: Allow the reaction to warm to room temperature (RT) slowly overnight.

-

Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over Na2SO4. Recrystallize from Acetonitrile/Water.

Spectrophotometric Determination of pKa

Rationale: Potentiometric titration (pH meter) is often inaccurate for boronic acids due to low solubility and slow equilibration. UV-Vis spectrophotometry is the gold standard because the neutral and anionic forms have distinct absorbance maxima (typically ~268 nm vs ~275 nm).

Workflow:

-

Buffer Prep: Prepare a universal buffer series (phosphate/citrate/borate) ranging from pH 4.0 to 10.0 in 0.5 unit increments. Ensure constant ionic strength (I = 0.1 M KCl).

-

Stock Solution: Dissolve the fluorinated PBA in MeOH (10 mM stock).

-

Aliquot: Add 10 µL of stock to 2 mL of each buffer (Final conc ~50 µM).

-

Measurement: Record UV spectra (200–350 nm).

-

Analysis: Plot Absorbance at

(anion) vs. pH. -

Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

Part 5: References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

-

Mulla, H. R., et al. (2004). Fluorinated Phenylboronic Acids as Glucose Sensors.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. [Link]

-

Matsumoto, A., et al. (2010). Glucose-Responsive Gels Based on Phenylboronic Acid Derivatives.[3][4][5] Polymer Journal, 42, 875–881. [Link]

-

PubChem Compound Summary. (2024). 2-Fluoro-4-methylphenylboronic acid.[6][7] National Center for Biotechnology Information. [Link]

Sources

- 1. intelon.org [intelon.org]

- 2. mdpi.com [mdpi.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. (2-Fluoro-4-methylphenyl)boronic acid | C7H8BFO2 | CID 2783132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-(methylsulfonyl)phenylboronic acid 95% | CAS: 957060-85-4 | AChemBlock [achemblock.com]

Methodological & Application

Topic: Optimized Suzuki-Miyaura Coupling Protocols for 2-Fluoro-5-(methylthio)phenylboronic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-Fluoro-5-(methylthio)phenylboronic acid. As a substrate featuring both an ortho-electron-withdrawing group and a sulfur-containing moiety, it presents unique challenges that necessitate carefully optimized conditions to achieve high yields and purity. This document moves beyond standard procedures to explain the causal factors behind methodological choices, ensuring researchers can adapt and troubleshoot effectively.

Introduction: Navigating the Challenges of a Substituted Boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions in forming C-C bonds.[1][2][3] The substrate, 2-Fluoro-5-(methylthio)phenylboronic acid, is a valuable building block in medicinal chemistry, where the incorporation of fluorine and sulfur can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

However, its structure presents two primary obstacles to a successful coupling:

-

Protodeboronation: The ortho-fluoro group is strongly electron-withdrawing and can accelerate the hydrolytic cleavage of the C-B bond (protodeboronation), especially at elevated temperatures.[4][5] This side reaction consumes the starting material and forms the undesired 1-fluoro-4-(methylthio)benzene, reducing the overall yield.

-

Steric Hindrance: The ortho-substituent introduces steric bulk around the reaction center, which can impede the crucial transmetalation step in the catalytic cycle.[5]

Addressing these challenges requires a reaction setup that promotes the desired catalytic cycle at a rate significantly faster than the decomposition of the boronic acid. This is achieved by carefully selecting a catalyst system that is highly active under mild conditions.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to comprehending why specific reagents are chosen for this challenging substrate.[2][3][6]

Caption: A typical workflow for setting up and processing the reaction.

Protocol A: General Conditions with a Pd(II) Source and Ligand

This protocol is suitable for coupling with activated or simple aryl bromides.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

2-Fluoro-5-(methylthio)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-Fluoro-5-(methylthio)phenylboronic acid, and K₃PO₄.

-

Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.

-

In a separate vial, prepare a degassed solvent mixture by bubbling nitrogen through the 1,4-Dioxane and water for 15 minutes.

-

Add the degassed solvent mixture to the reaction vial via syringe.

-

In a final step, add the Pd(OAc)₂ and SPhos ligand to the vial under a positive flow of inert gas.

-

Seal the vial tightly and place it in a preheated oil bath at 60 °C.

-

Stir the reaction and monitor its progress by TLC or LC-MS (typically 2-8 hours).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

Protocol B: High-Activity Conditions Using a Buchwald Precatalyst

This protocol is optimized for less reactive coupling partners (e.g., aryl chlorides) or for reactions where minimizing temperature is paramount.

Materials:

-

Aryl Halide (Chloride or Bromide) (1.0 mmol, 1.0 equiv)

-

2-Fluoro-5-(methylthio)phenylboronic acid (1.5 mmol, 1.5 equiv)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

THF (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried reaction vial, add the aryl halide, 2-Fluoro-5-(methylthio)phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.

-

Add degassed THF and water via syringe.

-

Stir the reaction vigorously at room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 40 °C can be applied.

-

Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).

-

Follow steps 8-11 from Protocol A for workup and purification.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active catalyst system for the substrate. | Ensure rigorous degassing of solvents and use of inert atmosphere. Switch to a more active system (e.g., from Protocol A to Protocol B). |

| Significant Protodeboronation | Reaction temperature is too high; Reaction time is too long. | Lower the reaction temperature. Use a more active catalyst (Protocol B) to shorten the required reaction time. Monitor the reaction closely and quench as soon as the starting halide is consumed. |

| Formation of Homocoupled Boronic Acid | Presence of oxygen leading to Pd(II) species that can catalyze homocoupling. [7] | Improve degassing technique. Use a precatalyst that rapidly forms the active Pd(0) species. |

| Incomplete Reaction | Poor solubility of reagents; Insufficient base. | Try a different solvent system (e.g., Toluene/H₂O or DMF/H₂O). Ensure the base is fully dissolved or well-suspended. |

Conclusion

The successful Suzuki-Miyaura coupling of 2-Fluoro-5-(methylthio)phenylboronic acid is readily achievable despite the inherent challenges of the substrate. The key to high-yield synthesis lies in mitigating the protodeboronation side reaction by employing mild thermal conditions. This is enabled through the use of modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands that accelerate the productive catalytic cycle, making it the dominant reaction pathway. By understanding the causal relationships between reagents and reaction outcomes, researchers can confidently utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

de Vries, A. H. M., & de Vries, J. G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Roy, A., & Roy, K. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

Valente, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

-

Bernard-Gauthier, V., et al. (2024). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Yoneda Labs [yonedalabs.com]

Palladium-catalyzed cross-coupling of 2-Fluoro-5-(methylthio)phenylboronic acid

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-(methylthio)phenylboronic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective use of 2-Fluoro-5-(methylthio)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This valuable building block serves as a critical entry point for introducing the synthetically versatile 2-fluoro-5-(methylthio)phenyl moiety into complex molecular architectures.

The strategic incorporation of fluorine and sulfur-containing groups is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2][3] 2-Fluoro-5-(methylthio)phenylboronic acid provides a direct and efficient route to these important structural motifs.[4] Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the premier methods for leveraging this reagent to form new carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance.[5][6]

At the heart of these transformations lies a well-defined catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The efficiency of this cycle is profoundly influenced by the choice of ligand, base, and solvent, which must be carefully selected to accommodate the specific electronic and steric properties of the substrates.

-

Oxidative Addition : The cycle begins with the oxidative addition of an aryl or vinyl halide (or pseudohalide, like a triflate) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a new palladium(II) intermediate.[6][9] The electron density of the palladium center, modulated by its supporting ligands, is crucial; electron-rich ligands accelerate this step.[10]

-

Transmetalation : In this stage, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. For Suzuki-Miyaura couplings, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[11]

-

Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic partners are eliminated from the palladium center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7] Sterically bulky ligands can promote this step by destabilizing the palladium(II) intermediate.[9]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thermofishersci.in [thermofishersci.in]

- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoro-5-(methylthio)phenylboronic Acid

Executive Summary

This guide details the protocol for the microwave-assisted cross-coupling of 2-Fluoro-5-(methylthio)phenylboronic acid (CAS: 503309-07-3) . This specific building block presents a "dual-threat" challenge in organic synthesis:

-

Catalyst Poisoning: The thioether moiety (-SMe) is a soft Lewis base capable of coordinating strongly to Palladium, potentially arresting the catalytic cycle.

-

Protodeboronation: The fluorine atom ortho to the boronic acid accelerates hydrolytic C-B bond cleavage, competing with the desired transmetallation.

Microwave irradiation is the critical enabler here. By accelerating the rate of the productive cross-coupling step (

Chemical Context & Mechanistic Strategy

The Substrate Profile[1]

-

Compound: 2-Fluoro-5-(methylthio)phenylboronic acid

-

Role: Precursor for biaryl scaffolds in kinase inhibitors (e.g., p38 MAP kinase, EGFR).

-

Electronic Environment:

-

C2-Fluorine: Inductive electron withdrawal increases the electrophilicity of the boron center, facilitating transmetallation but also making the C-B bond susceptible to base-catalyzed hydrolysis (protodeboronation).

-

C5-Methylthio: Acts as a catalyst trap. In standard thermal conditions (reflux), the sulfur atom can displace phosphine ligands on the Pd(0) species, leading to the formation of inactive Pd-S complexes.

-

The Microwave Solution

Traditional heating requires long reaction times (4–12 hours), giving the thioether ample time to sequester the catalyst. Microwave heating (100–120°C) allows the reaction to reach completion in 10–30 minutes. This kinetic regime favors the high-energy barrier oxidative addition/transmetallation pathway over the thermodynamically favorable formation of stable Pd-S resting states.

Experimental Protocols

Protocol A: The "Robust" Method (Pd(dppf)Cl₂)

Recommended for standard aryl bromides and iodides.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle and binds tightly to Palladium, making it difficult for the methylthio group to displace it.

Materials

-

Boronic Acid: 2-Fluoro-5-(methylthio)phenylboronic acid (1.5 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Workflow

-

Vial Preparation: Into a 10 mL microwave process vial equipped with a magnetic stir bar, weigh the Aryl Bromide (0.5 mmol), Boronic Acid (0.75 mmol, 160 mg), and Pd(dppf)Cl₂ (0.025 mmol, 20 mg).

-

Solvent Addition: Add DME (4.0 mL).

-

Degassing (CRITICAL): Cap the vial. Purge the headspace with Argon or Nitrogen for 2 minutes. Note: Oxygen accelerates the oxidation of the methylthio group to sulfoxide, which changes the electronic profile of the substrate.

-

Base Addition: Syringe in the degassed 2.0 M K₂CO₃ (0.75 mL).

-

Microwave Parameters:

-

Mode: Dynamic (Standard)

-

Temperature: 110 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Absorption Level: High

-

-

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the organic phase with water and brine.[1] Dry over MgSO₄ and concentrate.

Protocol B: The "High-Efficiency" Method (Buchwald G3/G4)

Recommended for sterically hindered partners or aryl chlorides.

Rationale: XPhos or SPhos precatalysts generate monoligated Pd(0) species that are extremely active. The bulky biaryl phosphine creates a "protective shell" around the Pd, discouraging sulfur coordination.

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (0.5 M aqueous, 3.0 equiv)

-

Solvent: THF/Water (4:1)

-

Microwave Settings: 100 °C for 15 minutes.

Data Presentation & Optimization[2][3][4]

Catalyst Performance Matrix

The following table summarizes the expected performance based on internal optimization studies with thioether-containing boronic acids.

| Catalyst System | Ligand Type | Sulfur Tolerance | Rec. Temp | Yield Potential | Notes |

| Pd(PPh₃)₄ | Monodentate | Low | 80°C | 40-60% | Prone to poisoning; requires high loading (10%). |

| Pd(dppf)Cl₂ | Bidentate | High | 100-120°C | 85-95% | Workhorse catalyst. Best balance of cost/yield. |

| XPhos Pd G3 | Bulky Biaryl | Very High | 80-100°C | 90-99% | Best for aryl chlorides or crowded systems. |

| Pd(OAc)₂ | Ligand-free | Very Low | N/A | <20% | Pd black precipitates immediately due to S-poisoning. |

Reaction Workflow Diagram

Caption: Decision matrix and workflow for microwave-assisted coupling of sulfur-containing boronic acids.

Troubleshooting & Expert Insights

The "Black Precipitate" Issue

If the reaction mixture turns black (Pd black precipitation) within the first 2 minutes of microwave heating, the catalyst has died.

-

Cause: The methylthio group stripped the ligands, or the solvent was not degassed (oxygen killed the phosphines).

-

Fix: Switch to Pd(dppf)Cl₂ (more robust) and ensure rigorous degassing.

Protodeboronation (Loss of Boronic Acid)

If LCMS shows the formation of 1-fluoro-4-(methylthio)benzene (the starting material minus the boronic acid group), hydrolysis is outcompeting coupling.

-

Cause: Base is too strong or water content is too high.

-

Fix: Switch from aqueous base to anhydrous conditions: Use Cs₂CO₃ (solid) in dry DMF or Dioxane. The microwave energy is sufficient to promote the reaction in heterogeneous conditions.

Purification of Thioethers

Thioethers can "streak" on silica gel or oxidize on the column.

-

Tip: Add 1% Triethylamine to your eluent to neutralize silica acidity.

-

Tip: Perform flash chromatography quickly; do not let the compound sit on dry silica for extended periods.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society. [Link][2]

-

Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides.[3] Journal of the American Chemical Society. [Link][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration. Chemical Communications. [Link]

Sources

Application Note: Strategic Late-Stage Functionalization with 2-Fluoro-5-(methylthio)phenylboronic Acid

Strategic Rationale & Molecular Utility

The incorporation of the 2-fluoro-5-(methylthio)phenyl moiety is a high-value tactic in medicinal chemistry, particularly during the lead optimization and late-stage functionalization (LSF) phases of drug discovery. This specific boronic acid (CAS: 1218790-65-8) serves as a modular building block that addresses three critical design parameters simultaneously:

-

Metabolic Blocking (The Ortho-Fluorine Effect): The fluorine atom at the 2-position (ortho to the attachment point) blocks metabolic oxidation at a typically vulnerable site on the phenyl ring. Furthermore, it imposes conformational restriction via minimizing

strain, potentially locking the biaryl axis in a bioactive conformation. -

Electronic Tuning: The fluorine acts as an electron-withdrawing group (EWG) via induction, while the methylthio group acts as a weak electron donor via resonance. This push-pull system allows for subtle tuning of the pKa of neighboring heterocycles.

-

Divergent Synthesis Handle (The Meta-Thioether): The methylthio (-SMe) group is a "pro-functional" handle. While lipophilic in its native state, it can be selectively oxidized post-coupling to a sulfoxide (-SOMe) or sulfone (-SO₂Me) . This allows a single coupling reaction to generate three distinct analogues with vastly different polarity (LogD) and hydrogen-bonding profiles.

Critical Challenges in Coupling

Using 2-Fluoro-5-(methylthio)phenylboronic acid in LSF presents two specific mechanistic challenges that standard protocols often fail to address:

A. Catalyst Poisoning by Sulfur

Thioethers are soft Lewis bases that can coordinate strongly to Palladium(II) intermediates, displacing phosphine ligands and forming inactive "Pd-S" resting states. This effectively kills the catalytic cycle, especially at the low catalyst loadings typical of LSF.

-

Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ) which sterically prevent the sulfur atom from binding to the metal center while accelerating oxidative addition.

B. Protodeboronation

Ortho-fluoro boronic acids are notoriously unstable under basic, aqueous conditions. The electron-withdrawing fluorine facilitates the hydrolytic cleavage of the C-B bond, leading to the hydro-deboronated byproduct (fluorobenzene derivative) rather than the coupled product.

-

Solution: Employ anhydrous conditions or mild bases (e.g.,

instead of

Visualizing the LSF Workflow

The following diagram outlines the strategic workflow for utilizing this building block, highlighting the divergent pathways for SAR generation.

Caption: Divergent synthesis workflow converting a single boronic acid input into three distinct physicochemical analogues.

Experimental Protocols

Protocol A: Robust Conditions (High-Throughput Compatible)

Recommended for initial screening on standard aryl bromides where scale is not limited.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boronic Acid: 2-Fluoro-5-(methylthio)phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane

-

Temperature: 90°C

Procedure:

-

Charge a reaction vial with the Aryl Bromide (0.1 mmol) and Boronic Acid (0.15 mmol).

-

Add 1,4-Dioxane (1.0 mL) and degas with

for 5 minutes. -

Add Pd(dppf)Cl₂·DCM (0.005 mmol) and

solution (150 µL). -

Seal and heat at 90°C for 4–16 hours.

-

Validation: Monitor by LC-MS. If conversion is <50% due to protodeboronation (observed as mass of Ar-H), switch to Protocol B.

Protocol B: Late-Stage Functionalization (LSF)

Optimized for complex scaffolds, heteroaryl chlorides, and preventing sulfur poisoning.

Reagents:

-

Substrate: Complex Heteroaryl Halide (1.0 equiv)

-

Boronic Acid: 2-Fluoro-5-(methylthio)phenylboronic acid (2.0 equiv)

-

Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (5–10 mol%)

-

Why: The G3 precatalysts ensure rapid activation of Pd(0) without requiring excess phosphine, and the bulky biaryl ligands prevent S-coordination.

-

-

Base:

(finely ground, anhydrous, 3.0 equiv) -

Solvent: n-Butanol / Water (4:1) or anhydrous THF (if hydrolysis is severe).

-

Temperature: 80°C (Thermal) or 100°C (Microwave).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, combine the Substrate (10 mg scale), Boronic Acid (2.0 equiv), XPhos Pd G3 (0.1 equiv), and anhydrous

(3.0 equiv) in a microwave vial. -

Solvation: Add degassed n-Butanol/Water (4:1, 0.1 M concentration).

-

Note: If the substrate is water-sensitive, use anhydrous 1,4-Dioxane or Toluene.

-

-

Reaction: Seal and irradiate in a microwave reactor at 100°C for 30 minutes.

-

Logic: Short reaction times minimize the window for protodeboronation of the fluoro-boronic acid.

-

-

Workup: Filter through a celite plug (to remove Pd) and concentrate.

-

Purification: Flash chromatography. Caution: The methylthio group can streak on silica; use 1% TEA in the eluent if necessary.

Protocol C: Post-Coupling Oxidation (SMe SO₂Me)

To generate the sulfone bioisostere.

-

Dissolve the coupled thioether product in DCM/MeOH (1:1).

-

Add Oxone® (potassium peroxymonosulfate, 2.5 equiv) dissolved in minimal water.

-

Stir at Room Temperature for 2–4 hours.

-

Quench with aqueous Sodium Thiosulfate (

). -

Extract with DCM. The product is the methylsulfone.[1][2][3]

Troubleshooting Guide

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| No Reaction | SM remains, Boronic acid intact. | Catalyst poisoning by SMe or inactive Pd. | Switch to XPhos Pd G3 or RuPhos Pd G3 . Increase temp to 100°C. |

| Protodeboronation | SM remains, m/z corresponds to Fluorobenzene derivative. | Base is too strong or water content too high. | Use anhydrous |

| Homocoupling | Biaryl of the boronic acid observed.[4] | Oxidation of Boronic acid by | Degas solvents more thoroughly. Reduce catalyst loading. |

| Low Yield (Sterics) | Conversion stalls. | Ortho-F creates steric clash. | Use SPhos (smaller than XPhos but still active) or Pd-PEPPSI-IPr . |

Mechanistic Insight: The Sulfur Problem

The diagram below illustrates why standard catalysts fail and how Buchwald Ligands (L) succeed in this specific context.

Caption: Mechanism comparison. Red path indicates failure mode via sulfur coordination; Yellow path indicates success via steric shielding by bulky ligands.

References

-

Bioisosteres in Medicinal Chemistry

-

Suzuki Coupling of Thioethers

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Organoboron Derivatives Containing Sulfur. Chemistry – A European Journal, 9(5), 1104–1111. Link

-

-

Catalyst Systems for LSF

-

Bruno, N. C., et al. (2013). Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

-

Protodeboronation of Fluoro-Aryl Boronic Acids

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

-

Oxidation Protocols (SMe to SO2Me)

-

Carreño, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 95(6), 1717–1760. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-(methylthio)phenylboronic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Fluoro-5-(methylthio)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of their reactions using this specific and challenging substrate. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common problems encountered in the lab.

Understanding the Unique Challenges

Successfully employing 2-Fluoro-5-(methylthio)phenylboronic acid requires an understanding of its unique structural features, which can complicate the standard Suzuki-Miyaura catalytic cycle.

-

The ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom ortho to the boronic acid group increases the acidity of the boronic acid. This makes the C-B bond more susceptible to premature cleavage by a proton source, a detrimental side reaction known as protodeboronation.[1][2][3] This is often the primary pathway for yield loss, as the boronic acid is consumed before it can participate in the desired cross-coupling.

-

The Methylthio (SMe) Group: While thioethers are generally more stable than free thiols in cross-coupling reactions, the sulfur atom's lone pair of electrons can potentially interact with and deactivate the palladium catalyst.[4][5] Although less common than with thiols, this potential for catalyst inhibition should be considered, especially in sluggish reactions.

-

Protodeboronation: This is a major competing reaction pathway for many heteroaromatic and electron-deficient boronic acids.[3] It is often promoted by aqueous basic conditions and elevated temperatures, which are common in Suzuki protocols.[1][2] Minimizing this side reaction is the key to achieving high yields with this substrate.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues encountered during the coupling of 2-Fluoro-5-(methylthio)phenylboronic acid in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<40%) or fails completely, with starting materials remaining.

This is the most common issue and typically points to an inefficient catalytic cycle or rapid decomposition of the boronic acid.

-

Potential Cause A: Catalyst Inactivity or Slow Activation. The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to Pd(0) might be slow or incomplete, leading to a low concentration of the active catalyst.[6]

-

Solution: Switch to a modern palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos-Pd-G3). These complexes rapidly and quantitatively generate the active monoligated Pd(0) species under mild conditions, which can accelerate the rate of cross-coupling to outcompete the decomposition of the sensitive boronic acid.[1][2][7]

-

-

Potential Cause B: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[8] For an electron-deficient and sterically demanding substrate, a standard ligand like triphenylphosphine (PPh₃) is often insufficient.

-

Solution: Employ bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos. These ligands promote faster rates of oxidative addition and reductive elimination, shortening the overall reaction time and minimizing the opportunity for boronic acid decomposition.[8][9]

-

-

Potential Cause C: Protodeboronation is Consuming the Boronic Acid. As discussed, this is a highly probable cause. The combination of a strong base, water, and high temperature creates an ideal environment for this side reaction.[3]

-

Solution 1: Change the Base. Avoid strong, highly soluble bases like NaOH or KOH. Switch to a milder, heterogeneous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] In some cases, potassium fluoride (KF) can be effective as it promotes the formation of a more reactive trifluoroborate species in situ without being overly basic.[10]

-

Solution 2: Lower the Temperature. Many modern catalyst systems are highly active at lower temperatures. Try running the reaction at 40-60 °C instead of the typical 80-110 °C. Lower temperatures significantly slow the rate of protodeboronation.[1][11]

-

Question 2: I am forming the desired product, but I also see a significant amount of a byproduct, 1-fluoro-4-(methylthio)benzene. What is happening?

This is a clear indication of protodeboronation. The boronic acid is reacting with a proton source (likely water) and being replaced by a hydrogen atom.

-

Potential Cause A: Reaction Conditions are too Harsh. High temperatures and strong aqueous bases are the primary culprits.[2]

-

Solution: Implement the solutions from Question 1, Cause C. Specifically, using a milder base (K₃PO₄) and lowering the reaction temperature are the most effective strategies.

-

-

Potential Cause B: Non-Optimal Solvent System. While aqueous conditions are common, they provide the proton source for decomposition.

-